molecular formula C10H16O2 B13576855 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid

2-{Bicyclo[3.2.1]octan-3-yl}aceticacid

Cat. No.: B13576855
M. Wt: 168.23 g/mol
InChI Key: VKRYUQNARHTRFE-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a bicyclo[3.2.1]octane ring system, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization at the 3-position. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used.

Industrial Production Methods

While specific industrial production methods for 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.2.1]octan-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-{Bicyclo[3.2.1]octan-3-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific functionalization at the 3-position, which allows for diverse chemical modifications and applications. Its rigid bicyclic structure provides distinct stereochemical advantages in synthesis and biological interactions.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(3-bicyclo[3.2.1]octanyl)acetic acid

InChI

InChI=1S/C10H16O2/c11-10(12)6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6H2,(H,11,12)

InChI Key

VKRYUQNARHTRFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(C2)CC(=O)O

Origin of Product

United States

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